molecular formula C21H18O4 B6411853 2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261956-15-3

2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6411853
CAS RN: 1261956-15-3
M. Wt: 334.4 g/mol
InChI Key: BCBRGRRUYCULOD-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% (2-BMPB-5MBA-95%) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a melting point of 129-130°C and a molecular weight of 272.31 g/mol. 2-BMPB-5MBA-95% is a structural analogue of benzoic acid and is widely used in scientific research.

Scientific Research Applications

2-BMPB-5MBA-95% is a versatile compound with numerous applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of metal complexes. It is also used as a starting material in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

2-BMPB-5MBA-95% is an aromatic carboxylic acid that can act as an acid-base catalyst. In the presence of a base, it can form a conjugate base which can then act as a nucleophile in the presence of an electrophile. It can also act as an acid-base catalyst in the presence of an acid, forming a conjugate acid which can then act as a Bronsted-Lowry acid.
Biochemical and Physiological Effects
2-BMPB-5MBA-95% is a non-toxic compound and has no known adverse effects on humans or animals. It has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in treating certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-BMPB-5MBA-95% is a stable, non-toxic compound, making it a suitable reagent for use in laboratory experiments. It is also relatively inexpensive and widely available, making it a convenient choice for researchers. However, its low solubility in water can be a limitation in some experiments.

Future Directions

2-BMPB-5MBA-95% has potential applications in a wide range of fields, such as medicinal chemistry, organic synthesis, and polymer science. Future research should focus on exploring the potential of this compound as a catalyst in the synthesis of complex molecules, as well as its potential applications in drug development. Additionally, further research should be conducted to explore the biochemical and physiological effects of 2-BMPB-5MBA-95%, as well as its potential applications in the field of nutrition and health.

Synthesis Methods

2-BMPB-5MBA-95% is synthesized by a two-step process. First, 4-benzyloxyphenol is reacted with 5-methoxybenzoyl chloride in the presence of triethylamine to form the intermediate 4-benzyloxy-5-methoxybenzoyl chloride. This intermediate is then reacted with sodium hydroxide to form 2-BMPB-5MBA-95%.

properties

IUPAC Name

5-methoxy-2-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-18-11-12-19(20(13-18)21(22)23)16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBRGRRUYCULOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692261
Record name 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid

CAS RN

1261956-15-3
Record name 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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